molecular formula C8H8F3O3P B8675786 {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid CAS No. 146780-16-7

{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid

Cat. No. B8675786
Key on ui cas rn: 146780-16-7
M. Wt: 240.12 g/mol
InChI Key: LJNXXFOSZJOZKN-UHFFFAOYSA-N
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Patent
US05300687

Procedure details

The diethyl 2-trifluoromethylbenzylphosphonate (1.22 g, 4.12 mmol) was dissolved in a mixture of 50 mL of conc hydrochloric acid and 5 mL of EtOH and was heated at reflux temperature for 17 hours. After cooling the mixture in an ice bath, white crystalline acid was collected to give 0.46 g, 46% of the desired product, mp=190°-192° C.; D.C.I.M.S. [MH+, 241].
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[CH2:5][P:6](=[O:13])([O:10]CC)[O:7]CC>Cl.CCO>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[CH2:5][P:6](=[O:7])([OH:10])[OH:13]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
FC(C1=C(CP(OCC)(OCC)=O)C=CC=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
white crystalline acid was collected

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(CP(O)(O)=O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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